molecular formula C13H12BClN2O3 B8251114 (3-(3-(3-Chlorophenyl)ureido)phenyl)boronic acid

(3-(3-(3-Chlorophenyl)ureido)phenyl)boronic acid

Cat. No.: B8251114
M. Wt: 290.51 g/mol
InChI Key: KNYSSJRHFTXKCQ-UHFFFAOYSA-N
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Description

(3-(3-(3-Chlorophenyl)ureido)phenyl)boronic acid is an organoboron compound with the molecular formula C13H12BClN2O3 It is a derivative of boronic acid, featuring a boronic acid group attached to a phenyl ring, which is further substituted with a 3-chlorophenylureido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(3-(3-Chlorophenyl)ureido)phenyl)boronic acid typically involves the reaction of 3-chlorophenyl isocyanate with 3-aminophenylboronic acid. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-(3-(3-Chlorophenyl)ureido)phenyl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate for oxidation reactions.

    Nucleophiles: Amines, thiols for substitution reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

    Substituted Ureas: Formed through nucleophilic substitution of the chlorophenyl group.

Scientific Research Applications

(3-(3-(3-Chlorophenyl)ureido)phenyl)boronic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex biaryl structures.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting proteases and kinases.

    Medicine: Explored for its potential therapeutic applications, including as a component in drug development for cancer treatment due to its ability to inhibit specific enzymes involved in tumor growth.

    Industry: Utilized in the synthesis of advanced materials and polymers, where its unique chemical properties contribute to the development of new materials with desirable characteristics.

Mechanism of Action

The mechanism of action of (3-(3-(3-Chlorophenyl)ureido)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with the active site of enzymes, inhibiting their activity. This interaction is particularly relevant in the inhibition of proteases and kinases, which play crucial roles in various biological processes, including cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(3-(3-Chlorophenyl)ureido)phenyl)boronic acid is unique due to the presence of both the boronic acid and urea groups, which confer distinct chemical properties and reactivity

Biological Activity

(3-(3-(3-Chlorophenyl)ureido)phenyl)boronic acid, a boronic acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols and other polyhydroxy compounds, which can influence various biological processes. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C13_{13}H12_{12}BClN2_2O2_2
  • Molecular Weight : 256.61 g/mol

The presence of the chlorophenyl and urea moieties contributes to its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The boronic acid group can form complexes with hydroxyl groups in biomolecules, influencing enzymatic activity and cellular signaling pathways.

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including proteases and kinases, which are crucial in cancer progression and bacterial infections.
  • Receptor Modulation : By binding to receptors involved in disease pathways, it can modulate physiological responses.

Table 1: Summary of Biological Activities

Activity TypeTargetIC50 (µM)Reference
JNK3 InhibitionJNK3 Kinase0.5
AntibacterialE. coli1.2
Biofilm Formation InhibitionUPEC0.16
CytotoxicityMammalian Cells>10

Case Study 1: JNK3 Inhibition

A study focused on the design and synthesis of compounds targeting the JNK3 kinase revealed that this compound exhibited significant inhibitory activity (IC50 = 0.5 µM). This inhibition is crucial for neuroprotective strategies in diseases like Alzheimer's, where JNK pathways are implicated in neuronal apoptosis .

Case Study 2: Antibacterial Activity

Research indicated that this compound effectively inhibits the growth of E. coli, a common pathogen associated with urinary tract infections (UTIs). The observed IC50 value was 1.2 µM, demonstrating its potential as an antibacterial agent . Furthermore, it showed promising results in preventing biofilm formation by uropathogenic E. coli (UPEC), which is critical for developing new UTI treatments .

Case Study 3: Cytotoxicity Assessment

While exhibiting potent antibacterial effects, the compound also showed cytotoxicity towards mammalian cells at concentrations greater than 10 µM. This highlights the need for careful assessment of therapeutic windows when considering clinical applications .

Therapeutic Potential

The dual action of this compound as both an enzyme inhibitor and an antibacterial agent positions it as a candidate for further drug development. Its role in modulating key signaling pathways could lead to innovative treatments for cancer and infectious diseases.

Properties

IUPAC Name

[3-[(3-chlorophenyl)carbamoylamino]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BClN2O3/c15-10-4-2-6-12(8-10)17-13(18)16-11-5-1-3-9(7-11)14(19)20/h1-8,19-20H,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYSSJRHFTXKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)NC(=O)NC2=CC(=CC=C2)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BClN2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.51 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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